N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core fused with thiophene and furan substituents. This scaffold is structurally related to privileged substructures, which are known for their ability to bind multiple biological targets due to their spatial flexibility and mimicry of protein surface elements like β-turns .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFQPNYXKDLLEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.
Chemical Structure
The compound has a complex structure featuring a furan ring, thiazolo[4,5-d]pyridazin core, and an acetamide group. Its molecular formula is with a molecular weight of 390.5 g/mol.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole rings have demonstrated significant activity against various bacterial strains, including resistant strains. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 5f | Mycobacterium smegmatis | 50 |
| 9 | Staphylococcus aureus | 10 |
| 10 | Escherichia coli | 15 |
Anticancer Activity
The anticancer properties of compounds with similar structures have been extensively studied. For example, derivatives containing thiazole and pyridazine moieties have shown promising cytotoxic effects against several cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of thiazolopyridazine derivatives on human cancer cell lines (MCF-7, HCT-116, A549). The results indicated that certain derivatives exhibited IC50 values as low as 6.90 µM against HCT-116 cells, suggesting strong anticancer activity.
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | 7c | 10.39 |
| HCT-116 | 7s | 6.90 |
| A549 | 7k | 13.60 |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes involved in cellular metabolism and proliferation. The presence of electron-withdrawing groups in its structure enhances its binding affinity to these targets.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
This compound replaces the furan-2-ylmethyl group with a 4-chlorophenyl moiety.
Thiazolo[4,5-d]pyrimidine Derivatives (e.g., Ruzotolimodum)
Ruzotolimodum, a TLR agonist, shares the thiazolo[4,5-d]pyrimidine core but incorporates a pyrimidinone ring instead of pyridazine. The thiophene and furan groups in the target compound may confer distinct electronic properties, influencing receptor binding affinity or metabolic stability .
Pharmacological Profiles of Related Compounds
Anti-Exudative Activity in Furan-Triazole Acetamides
Compounds such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide exhibit anti-exudative activity in preclinical models.
Antioxidant Coumarin Acetamides
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide demonstrates superior antioxidant activity compared to ascorbic acid. The thiazolidinone and coumarin moieties differ from the target compound’s thiazolo-pyridazine core, highlighting how scaffold variations dictate functional specialization .
Physicochemical and Bioavailability Considerations
A comparison of key properties is summarized below:
The furan and thiophene groups in the target compound may reduce crystallinity compared to chlorophenyl or tolyl analogs, impacting solubility and formulation .
Q & A
Q. Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | P₂S₅, DMF, 80°C | Thiazole cyclization | 60–70 |
| 2 | ClCH₂COCl, Et₃N, THF | Acetamide formation | 75–85 |
| 3 | Thiophen-2-ylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki coupling | 50–65 |
Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
A combination of techniques ensures structural integrity:
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 identifies key protons (e.g., furan methylene at δ 4.2–4.5 ppm, thiazole NH at δ 12–13 ppm) and carbons (e.g., carbonyl groups at δ 165–175 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination confirms molecular formula (e.g., [M+H]+ for C₁₈H₁₅N₄O₂S₂: calc. 399.07, obs. 399.08) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for thiophen-2-yl substitution .
How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
Answer:
Contradictions arise from variations in assay conditions or structural analogs. Mitigation strategies include:
Q. Table 2: Biological Activity of Structural Analogs
| Substituent (Position 7) | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Thiophen-2-yl | 8.2 ± 1.5 | 12.5 |
| p-Tolyl | 15.4 ± 2.1 | 25.0 |
| Phenyl | >20 | >50 |
What strategies optimize pharmacokinetic properties for in vivo studies?
Answer:
Improve bioavailability and stability through:
- Prodrug design : Esterify the acetamide group to enhance membrane permeability .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Metabolic stability assays : Monitor cytochrome P450 (CYP3A4) metabolism using liver microsomes .
How should researchers resolve contradictions in enzyme inhibition data (e.g., kinase vs. DNA-targeting)?
Answer:
Discrepancies may arise from off-target effects. Methodological solutions include:
- Kinase profiling panels : Test against a broad kinase panel (e.g., 100+ kinases) to identify primary targets .
- DNA intercalation assays : Use ethidium bromide displacement or comet assays to confirm DNA interaction .
- Computational docking : Validate binding modes to kinases (e.g., CDK2) or DNA using AutoDock Vina .
What in vitro assays are recommended for initial biological evaluation?
Answer:
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in MCF-7) .
- Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ < 1 µM) .
What solubility and formulation approaches are documented for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
